

# Ethylestrenol: A Technical Deep Dive into its Historical Development and Initial Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethylestrenol*

Cat. No.: *B1671647*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the historical development and initial discovery of **ethylestrenol**, a synthetic anabolic-androgenic steroid (AAS). It details the timeline of its emergence, the key corporate and scientific players involved, and the foundational experimental work that characterized its pharmacological profile. This document includes a summary of its initial synthesis, quantitative data from early anabolic and androgenic studies, and a depiction of its mechanism of action. The information is presented to serve as a robust resource for researchers, scientists, and professionals in the field of drug development and endocrinology.

## Introduction and Initial Discovery

**Ethylestrenol** (17 $\alpha$ -ethyl-19-nortestosterone or 17 $\alpha$ -ethylestr-4-en-17 $\beta$ -ol) is an orally active synthetic anabolic-androgenic steroid derived from 19-nortestosterone (nandrolone). Its history traces back to the mid-20th century, a period of intense research and development in the field of steroid hormones. The primary goal of this research was to synthesize compounds that could dissociate the anabolic (myotrophic) effects from the androgenic (virilizing) effects of testosterone.

The initial breakthrough leading to the development of **ethylestrenol** was made by the Dutch pharmaceutical company Organon. Building upon the discovery of nandrolone, Organon's

researchers, S. A. Szpilfogel and M. S. de Winter, filed a U.S. patent for the synthesis of a series of 17 $\alpha$ -alkylated 19-nortestosterone derivatives, including **ethylestrenol**, in 1959.<sup>[1]</sup> This patent laid the groundwork for its eventual introduction into medical practice.

**Ethylestrenol** was first described in the scientific literature in 1959 and was subsequently introduced for medical use in 1961 under brand names such as Maxibolin and Orabolin. It was approved for use in the United States in 1964.<sup>[2]</sup> A crucial aspect of its pharmacology is that **ethylestrenol** functions as a prodrug. It exhibits a very low binding affinity for the androgen receptor (AR) itself and is metabolized in the liver to its active form, norethandrolone (17 $\alpha$ -ethyl-19-nortestosterone).<sup>[3]</sup> Therefore, the biological effects of **ethylestrenol** are primarily mediated by norethandrolone.<sup>[4]</sup>

## Initial Synthesis

The initial synthesis of **ethylestrenol**, as outlined in the 1959 patent by Szpilfogel and de Winter, involved the modification of the 19-nortestosterone scaffold. While the full, detailed protocol from the original patent is not readily available in public databases, the general synthetic route for 17 $\alpha$ -alkylated steroids of that era is well-established. It typically involves the following key steps:

## Experimental Protocol: General Synthesis of 17 $\alpha$ -Alkylated 19-Nortestosterone Derivatives

- Starting Material: The synthesis would begin with a 19-nortestosterone precursor, often estrone (a common starting material for steroid synthesis).
- Birch Reduction: The A-ring of the aromatic precursor is reduced to a diene using a Birch reduction (dissolving metal reduction with sodium or lithium in liquid ammonia and an alcohol).
- Hydrolysis: The resulting enol ether is hydrolyzed to yield a 19-nor-androstene-dione intermediate.
- Ethynylation: To introduce the 17 $\alpha$ -ethyl group, a Grignard reaction is typically employed. The 17-keto group is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide).

This reaction proceeds via nucleophilic addition to the carbonyl carbon, resulting in the formation of a  $17\alpha$ -ethyl,  $17\beta$ -hydroxy group.

- Purification: The final product, **ethylestrenol**, is then purified using techniques such as crystallization and chromatography.

The following diagram illustrates a plausible workflow for the synthesis of **ethylestrenol** based on common steroid chemistry practices of the time.



[Click to download full resolution via product page](#)

Plausible synthetic workflow for **ethylestrenol**.

## Early Pharmacological Characterization: Anabolic and Androgenic Activity

A key aspect of the early research on **ethylestrenol** was to determine its relative anabolic and androgenic potencies. The standard preclinical model for this assessment during that period was the Hershberger assay, which was developed in the 1950s.

### Experimental Protocol: The Hershberger Assay

The Hershberger assay involves the following steps:

- Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.
- Dosing: The test compound (e.g., **ethylestrenol**) and a reference androgen (e.g., testosterone propionate) are administered daily for a set period, typically 7 to 10 days.
- Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are measured. These tissues include:
  - Anabolic indicator: Levator ani muscle.
  - Androgenic indicators: Seminal vesicles and ventral prostate.
- Data Analysis: The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weight of the seminal vesicles and ventral prostate. The ratio of the anabolic to androgenic effect is then calculated and compared to the reference androgen.

While specific data from the initial Hershberger assays on **ethylestrenol** from the early 1960s are not readily available in contemporary databases, reports from that era and subsequent compilations indicate a favorable separation of anabolic and androgenic effects. As **ethylestrenol** is a prodrug of norethandrolone, the anabolic and androgenic ratio of

norethandrolone is highly relevant. Norethandrolone was found to have similar anabolic activity to testosterone but with significantly reduced androgenic potency.[1]

The table below summarizes the reported anabolic and androgenic ratios for **ethylestrenol** and its active metabolite, norethandrolone, in comparison to testosterone.

| Compound                    | Anabolic Activity<br>(Myotrophic) | Androgenic<br>Activity (Prostatic) | Anabolic:Androgenic Ratio |
|-----------------------------|-----------------------------------|------------------------------------|---------------------------|
| Testosterone<br>(reference) | 100                               | 100                                | 1:1                       |
| Norethandrolone             | ~100                              | ~20-25                             | 4:1 to 5:1                |
| Ethylestrenol               | -                                 | -                                  | 2:1 to 19:1[5]            |

Note: The wide range for **ethylestrenol**'s ratio in some sources may reflect variations in experimental conditions and the challenges of assessing the activity of a prodrug.

## Mechanism of Action and Signaling Pathway

As an anabolic-androgenic steroid, the primary mechanism of action of **ethylestrenol** (via its active metabolite norethandrolone) is through its interaction with the androgen receptor (AR).[3] The AR is a member of the nuclear receptor superfamily and functions as a ligand-activated transcription factor.

The signaling pathway for **ethylestrenol** can be conceptualized as follows:

- Absorption and Metabolism: Orally administered **ethylestrenol** is absorbed and undergoes first-pass metabolism in the liver, where it is converted to norethandrolone.
- Receptor Binding: Norethandrolone circulates in the bloodstream and enters target cells, such as muscle and bone cells. Inside the cell, it binds to the androgen receptor located in the cytoplasm.
- Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The ligand-receptor complex then translocates into the nucleus.

- DNA Binding and Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
- Protein Synthesis: This binding initiates the transcription of genes involved in protein synthesis and other anabolic processes, leading to an increase in muscle mass and bone density.

The following diagram illustrates the signaling pathway of **ethylestrenol**.

[Click to download full resolution via product page](#)**Signaling pathway of ethylestrenol.**

## Conclusion

The development of **ethylestrenol** in the late 1950s by Organon represents a significant milestone in the quest for anabolic steroids with improved therapeutic profiles. Its discovery was a direct result of the systematic chemical modification of the 19-nortestosterone structure, aiming to enhance anabolic effects while minimizing androgenicity. The early pharmacological studies, primarily utilizing the Hershberger assay, confirmed its favorable anabolic-to-androgenic ratio, largely attributable to its nature as a prodrug of norethandrolone. The mechanism of action, centered on the activation of the androgen receptor, is consistent with that of other anabolic-androgenic steroids. This technical guide provides a foundational understanding of the historical and initial scientific context of **ethylestrenol** for professionals in the field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Norethandrolone - Wikipedia [en.wikipedia.org]
- 2. Ethylestrenol | C<sub>20</sub>H<sub>32</sub>O | CID 13765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylestrenol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Androstanolone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethylestrenol: A Technical Deep Dive into its Historical Development and Initial Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671647#historical-development-and-initial-discovery-of-ethylestrenol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)